molecular formula C14H20O3 B14487192 Methyl 7-phenoxyheptanoate CAS No. 63571-92-6

Methyl 7-phenoxyheptanoate

Cat. No.: B14487192
CAS No.: 63571-92-6
M. Wt: 236.31 g/mol
InChI Key: KPBOCHHDJJVNLY-UHFFFAOYSA-N
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Description

Methyl 7-phenoxyheptanoate is a methyl ester derivative featuring a phenoxy substituent at the seventh carbon of a heptanoic acid backbone. Esters of heptanoic acid are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their versatility as intermediates. The phenoxy group introduces aromaticity, which may influence solubility, stability, and reactivity compared to aliphatic or other substituted derivatives .

Properties

CAS No.

63571-92-6

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 7-phenoxyheptanoate

InChI

InChI=1S/C14H20O3/c1-16-14(15)11-7-2-3-8-12-17-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3

InChI Key

KPBOCHHDJJVNLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCOC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-phenoxyheptanoate typically involves the esterification of 7-phenoxyheptanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:

7-phenoxyheptanoic acid+methanolH2SO4Methyl 7-phenoxyheptanoate+water\text{7-phenoxyheptanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 7-phenoxyheptanoic acid+methanolH2​SO4​​Methyl 7-phenoxyheptanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-phenoxyheptanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 7-phenoxyheptanoic acid and methanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 7-phenoxyheptanoic acid and methanol.

    Reduction: 7-phenoxyheptanol.

    Substitution: Various substituted heptanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 7-phenoxyheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-phenoxyheptanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active 7-phenoxyheptanoic acid, which can then exert its effects on various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 7-phenoxyheptanoate with key analogs, focusing on substituent effects, physicochemical properties, synthesis, and applications.

Structural and Functional Group Comparisons
Compound Name Substituent at C7 Molecular Formula Molecular Weight Key Applications/Notes Reference
This compound Phenoxy (-O-C₆H₅) C₁₄H₂₀O₃ 236.31 g/mol Likely intermediate in organic synthesis; aromaticity may enhance stability Inferred
Methyl 7-hydroxyheptanoate Hydroxyl (-OH) C₈H₁₆O₃ 160.21 g/mol Research applications; polar group increases hydrophilicity
Methyl 7-aminoheptanoate HCl Amino (-NH₂) + HCl C₈H₁₈ClNO₂ 195.69 g/mol Pharmaceutical intermediate (e.g., peptide synthesis)
Ethyl (Z)-7-oxo-3-phenyl-2-heptenoate Oxo (=O), phenyl (-C₆H₅) C₁₅H₁₈O₃ 246.30 g/mol Synthesized via optimized routes (62% yield); used in bioactive molecule development
Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate Cyclopentenyl-oxygen-silyl C₂₀H₃₆O₄Si 384.58 g/mol Specialized intermediate in catalysis or polymer chemistry

Key Observations :

  • Substituent Impact: The phenoxy group in this compound likely confers higher lipophilicity compared to hydroxyl or amino derivatives, influencing its solubility in organic solvents .
  • Synthetic Complexity: Esters with cyclic or silyl-protected groups (e.g., ) require advanced synthetic strategies, whereas linear analogs like Methyl 7-hydroxyheptanoate may be simpler to prepare .
Physicochemical and Analytical Data
  • Spectroscopic Profiles: Methyl shikimate () and communic acid methyl esters () were characterized via $ ^1H $-NMR, $ ^{13}C $-NMR, and FTIR. This compound would exhibit similar ester carbonyl signals (~1700 cm$ ^{-1} $) and aromatic proton resonances (δ 6.5–7.5 ppm) . Gas chromatography (GC) data for resin-derived methyl esters () highlights the utility of this method for purity assessment, applicable to this compound .

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